![molecular formula C19H21N B12608786 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline CAS No. 887353-43-7](/img/structure/B12608786.png)
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline is a complex organic compound with the molecular formula C18H21N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with cyclopentanone in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline: Shares a similar core structure but lacks the benzyl group.
4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline: Contains a furo ring instead of a cyclopenta ring.
trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester: A structurally related compound with a pyrrolo ring.
Uniqueness
The presence of the benzyl group in 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline imparts unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
887353-43-7 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5-benzyl-1,2,3,3a,4,9b-hexahydrocyclopenta[c]quinoline |
InChI |
InChI=1S/C19H21N/c1-2-7-15(8-3-1)13-20-14-16-9-6-11-17(16)18-10-4-5-12-19(18)20/h1-5,7-8,10,12,16-17H,6,9,11,13-14H2 |
InChI Key |
HINXOYBVOJRZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C3=CC=CC=C3C2C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
methanone](/img/structure/B12608714.png)
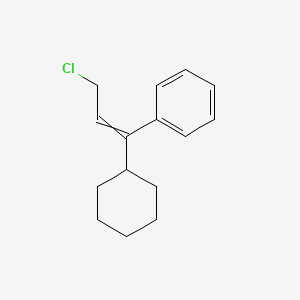
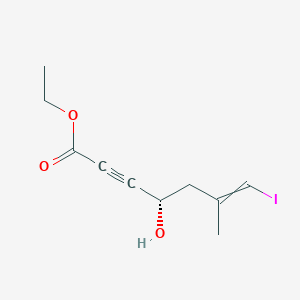
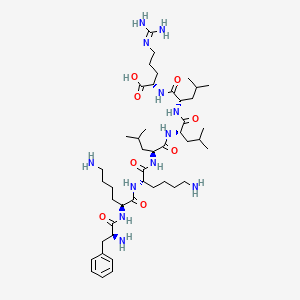

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
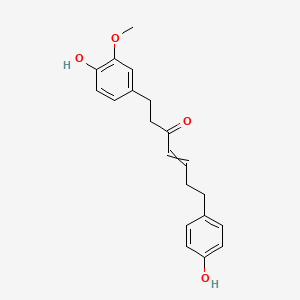
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
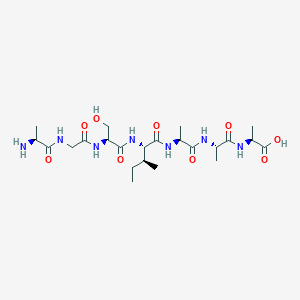
propanedinitrile](/img/structure/B12608783.png)
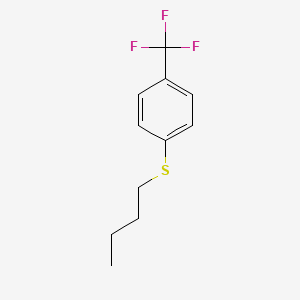
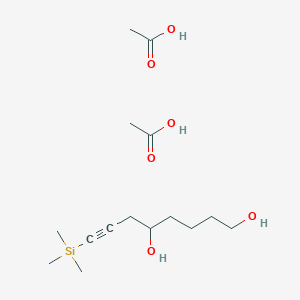
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
